2-(4-amino-6-morpholino-1,3,5-triazin-2-yl)-6,7-dihydro-5H-cyclopenta[b]thieno[3,2-e]pyridin-3-amine
Overview
Description
2-(4-amino-6-morpholino-1,3,5-triazin-2-yl)-6,7-dihydro-5H-cyclopenta[b]thieno[3,2-e]pyridin-3-amine is a complex organic compound with a unique structure that combines a triazine ring, a morpholine ring, and a cyclopenta[b]thieno[3,2-e]pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The reaction conditions typically involve the use of solvents such as ethanol or methanol, and catalysts like hydrochloric acid .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes to ensure high yield and purity. The use of advanced purification techniques such as chromatography and crystallization is essential to obtain the desired product.
Chemical Reactions Analysis
Types of Reactions
2-(4-amino-6-morpholino-1,3,5-triazin-2-yl)-6,7-dihydro-5H-cyclopenta[b]thieno[3,2-e]pyridin-3-amine undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve the use of reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Substitution reactions can occur at the amino or morpholine groups, using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen peroxide, potassium permanganate, sodium borohydride, lithium aluminum hydride, alkyl halides, and acyl chlorides. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired product formation.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions can produce various substituted analogs of the compound.
Scientific Research Applications
2-(4-amino-6-morpholino-1,3,5-triazin-2-yl)-6,7-dihydro-5H-cyclopenta[b]thieno[3,2-e]pyridin-3-amine has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a catalyst in industrial processes.
Mechanism of Action
The mechanism of action of 2-(4-amino-6-morpholino-1,3,5-triazin-2-yl)-6,7-dihydro-5H-cyclopenta[b]thieno[3,2-e]pyridin-3-amine involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to the modulation of biological processes . The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other triazine derivatives and morpholine-containing molecules, such as:
- 6-ethoxy-4-N-(2-morpholin-4-ylethyl)-2-N-propan-2-yl-1,3,5-triazine-2,4-diamine
- 4-amino-6-(4-morpholinyl)-1,3,5-triazin-2(1H)-one
Uniqueness
What sets 2-(4-amino-6-morpholino-1,3,5-triazin-2-yl)-6,7-dihydro-5H-cyclopenta[b]thieno[3,2-e]pyridin-3-amine apart is its unique combination of structural features, which may confer distinct chemical and biological properties
Properties
IUPAC Name |
5-(4-amino-6-morpholin-4-yl-1,3,5-triazin-2-yl)-4-thia-2-azatricyclo[7.3.0.03,7]dodeca-1,3(7),5,8-tetraen-6-amine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N7OS/c18-12-10-8-9-2-1-3-11(9)20-15(10)26-13(12)14-21-16(19)23-17(22-14)24-4-6-25-7-5-24/h8H,1-7,18H2,(H2,19,21,22,23) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JDPNYMQTDQFIDH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC3=C(N=C2C1)SC(=C3N)C4=NC(=NC(=N4)N5CCOCC5)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N7OS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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